7-アミノ-1-ヘプタノール

概要

説明

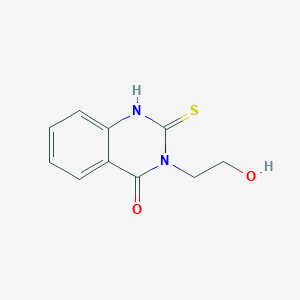

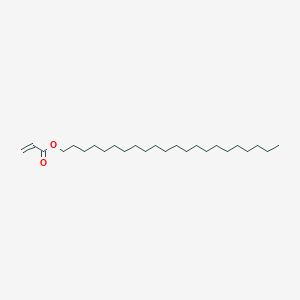

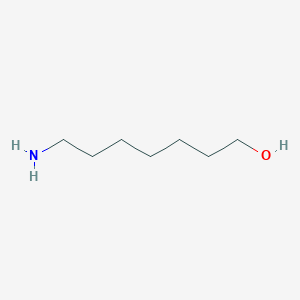

7-Amino-1-heptanol (7AH) is an organic compound that is widely used in scientific research and laboratory experiments. It is a monocarboxylic acid amide with the chemical formula C7H17NO. 7AH is an important intermediate in the synthesis of various drugs, antibiotics, and other biologically active compounds. In addition, it has potential applications in biocatalysis and biotechnology.

科学的研究の応用

生化学における膜流動化

7-アミノ-1-ヘプタノール: は、細胞膜特性への影響について研究されてきました。 アレルギー反応に関与する白血球の一種であるマスト細胞の機能に影響を与える可能性がある、膜流動化を誘発することが知られています . この化合物は、膜タンパク質の横方向の移動性を高め、内部移行を抑制します。これは、細胞シグナル伝達経路の理解やアレルギー反応の治療法開発において重要となる可能性があります .

医薬品用途

医薬品業界では、7-アミノ-1-ヘプタノール は、さまざまな化合物の合成のためのビルディングブロックとして使用されています。 その第一級アミン基は、医薬品原薬 (API) の合成において貴重な前駆体となり、薬物分子にアミン官能基を導入するために使用できます .

化学合成

7-アミノ-1-ヘプタノール: は、特にアルコールの保護基として、有機合成において役割を果たします。 保護基は、化学において、反応を妨げるために官能基を一時的にマスクするために使用され、化学者は他の部分の分子に干渉することなく反応を実行できます .

材料科学

材料科学では、7-アミノ-1-ヘプタノール は、特定の特性を持つ新素材の開発に関与する可能性があります。 他の化学物質と相互作用して結合を形成する能力は、所望の特性を持つ新しいポリマーやコーティングの開発につながる可能性があります .

環境科学

この化合物は、生物膜との相互作用から、潜在的な環境影響を示唆しています。 たとえば、7-アミノ-1-ヘプタノール が細胞膜にどのように影響を与えるかを理解することは、同様の化合物が水生生物や生態系に与える環境影響に関する洞察を提供する可能性があります .

分析化学

分析化学では、7-アミノ-1-ヘプタノール は、さまざまな分析方法で標準物質または試薬として使用できる可能性があります。 その明確な構造と特性は、機器の校正や化学的アッセイの反応物として使用するために適しています .

工業用途

7-アミノ-1-ヘプタノール: は、その化学的特性により工業用途が見出されています。 界面活性剤、潤滑剤の合成や、その他の工業用化学品の製造における中間体として使用できます.

研究開発

この化合物は、より複雑な分子に改変する可能性があるため、研究開発においても重要です。 その構造は、さまざまな化学的改変を可能にするため、さまざまな用途向けの新しい化学エンティティの開発における汎用性の高いツールとなります .

Safety and Hazards

作用機序

Target of Action

It is known to be used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of the reaction.

Mode of Action

The exact mode of action of 7-Amino-1-heptanol is not well-documented. As an intermediate in organic synthesis, its role would depend on the specific reactions it is involved in. It may act as a nucleophile, donating its amino group in reactions, or it could be involved in other types of chemical transformations .

Pharmacokinetics

As a small, polar molecule, it is likely to have good water solubility, which could potentially impact its bioavailability .

Result of Action

The molecular and cellular effects of 7-Amino-1-heptanol would depend on the specific context of its use. As an intermediate in organic synthesis, its effects would be determined by the final products of the synthesis .

生化学分析

Biochemical Properties

7-Amino-1-heptanol plays a significant role in biochemical reactions, particularly in the synthesis of amides and other derivatives. It interacts with a variety of enzymes and proteins, including amino acid decarboxylases and transaminases, which facilitate the conversion of amino acids into corresponding amides and other products . The hydroxyl group in 7-Amino-1-heptanol allows it to form hydrogen bonds with other biomolecules, enhancing its solubility and reactivity in aqueous environments .

Cellular Effects

7-Amino-1-heptanol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, which are crucial for signal transduction . Additionally, 7-Amino-1-heptanol can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism and cell growth .

Molecular Mechanism

At the molecular level, 7-Amino-1-heptanol exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . For example, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage . Conversely, it can activate other enzymes by stabilizing their active conformations . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Amino-1-heptanol can change over time due to its stability and degradation properties. It is generally stable under standard laboratory conditions but may degrade when exposed to high temperatures or strong acids . Long-term studies have shown that 7-Amino-1-heptanol can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of 7-Amino-1-heptanol vary with different dosages in animal models. At low doses, it may enhance certain metabolic pathways and improve cellular function . At high doses, it can exhibit toxic effects, including cellular apoptosis and necrosis . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced .

Metabolic Pathways

7-Amino-1-heptanol is involved in several metabolic pathways, including the synthesis of long-chain alcohols and amides . It interacts with enzymes such as 2-isopropylmalate synthase and other dehydrogenases, which facilitate the conversion of keto acids into alcohols and other products . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, 7-Amino-1-heptanol is transported and distributed through interactions with specific transporters and binding proteins . It can be actively transported across cell membranes by amino acid transporters and may accumulate in certain cellular compartments . These interactions influence its localization and concentration within different tissues .

Subcellular Localization

The subcellular localization of 7-Amino-1-heptanol is influenced by targeting signals and post-translational modifications . It is often found in the cytoplasm and can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through interactions with targeting proteins . These localizations can affect its activity and function within the cell .

特性

IUPAC Name |

7-aminoheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c8-6-4-2-1-3-5-7-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJSXYQQYWMITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553270 | |

| Record name | 7-Aminoheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19243-04-0 | |

| Record name | 7-Aminoheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。